molecular formula C24H21NO4S B2363453 (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-7-methoxy-2H-chromen-2-imine CAS No. 904454-29-1

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-7-methoxy-2H-chromen-2-imine

Cat. No.: B2363453
CAS No.: 904454-29-1
M. Wt: 419.5
InChI Key: WVKJZKYZXGKAOK-IZHYLOQSSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-7-methoxy-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-7-methoxy-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as pyridine.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Imine: The final step involves the condensation of the chromene derivative with 3,5-dimethylaniline under dehydrating conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylsulfonyl groups.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or sulfoxides.

    Reduction: Reduction typically yields the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-7-methoxy-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It may serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Chromenes are known for their anti-inflammatory, antioxidant, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable chromene core and functional groups.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-7-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity. The imine linkage allows for reversible interactions with biological molecules, making it a versatile compound in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone: This compound shares the phenylsulfonyl and methoxy groups but differs in its core structure.

    3,5-Dimethylaniline: This compound shares the dimethylaniline moiety but lacks the chromene and phenylsulfonyl groups.

Uniqueness

(2Z)-3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-7-methoxy-2H-chromen-2-imine is unique due to its combination of functional groups and the chromene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-7-methoxychromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-11-17(2)13-19(12-16)25-24-23(30(26,27)21-7-5-4-6-8-21)14-18-9-10-20(28-3)15-22(18)29-24/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKJZKYZXGKAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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